propyl 5-fluoro-1H-imidazole-4-carboxylate
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Overview
Description
Propyl 5-fluoro-1H-imidazole-4-carboxylate is a fluorinated imidazole derivative Imidazoles are a class of heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 5-fluoro-1H-imidazole-4-carboxylate typically involves the cyclization of amido-nitriles in the presence of a catalyst. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can tolerate a variety of functional groups, including aryl halides and heterocycles.
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production. The process may include steps such as esterification, fluorination, and cyclization under controlled conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Propyl 5-fluoro-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially changing its reactivity.
Substitution: The fluorine atom and ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Propyl 5-fluoro-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the fields of oncology and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and coatings
Mechanism of Action
The mechanism of action of propyl 5-fluoro-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also interfere with metabolic pathways, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-fluoro-1H-imidazole-4-carboxylate: Similar in structure but with an ethyl ester group instead of a propyl group.
5-fluoro-1H-imidazole-4-carboxylic acid: Lacks the ester group, making it more polar and less lipophilic.
1H-imidazole-4-carboxylate derivatives: Various derivatives with different substituents at the 1 and 4 positions.
Uniqueness
Propyl 5-fluoro-1H-imidazole-4-carboxylate is unique due to the combination of the fluorine atom and the propyl ester group, which enhances its chemical stability and reactivity. This makes it a valuable compound for research and industrial applications, offering distinct advantages over similar compounds in terms of solubility, lipophilicity, and biological activity .
Properties
Molecular Formula |
C7H9FN2O2 |
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Molecular Weight |
172.16 g/mol |
IUPAC Name |
propyl 5-fluoro-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C7H9FN2O2/c1-2-3-12-7(11)5-6(8)10-4-9-5/h4H,2-3H2,1H3,(H,9,10) |
InChI Key |
XVMCYOKFMXFRMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(NC=N1)F |
Origin of Product |
United States |
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